Introduction: Unveiling a Core Heterocyclic Scaffold
Introduction: Unveiling a Core Heterocyclic Scaffold
An In-Depth Technical Guide to the Chemical Properties of N-methylthiophene-2-sulfonamide
N-methylthiophene-2-sulfonamide is a heterocyclic compound featuring a thiophene ring linked to a methylsulfonamide group. While a seemingly simple molecule, it represents a foundational scaffold of significant interest to researchers in medicinal chemistry and drug development. The thiophene ring, a bioisostere of the benzene ring, coupled with the sulfonamide functional group—a cornerstone of numerous pharmaceuticals—creates a molecule with a rich and versatile chemical profile.[1][2] Understanding the intrinsic chemical properties of this compound is paramount for its effective utilization in the synthesis of more complex, biologically active molecules.
This guide provides an in-depth exploration of the synthesis, physicochemical characteristics, spectroscopic profile, and reactivity of N-methylthiophene-2-sulfonamide. The narrative is structured to provide not just data, but a causal understanding of the molecule's behavior, empowering researchers to confidently employ it in their experimental designs.
Synthesis: A Mechanistic Approach to Sulfonamide Formation
The most direct and common synthesis of N-methylthiophene-2-sulfonamide involves the nucleophilic substitution reaction between thiophene-2-sulfonyl chloride and methylamine.[3][4] This reaction is a classic example of sulfonamide bond formation, a robust and highly reliable transformation in organic synthesis.[5]
Causality Behind Experimental Choices:
-
The Nucleophile and Electrophile: Methylamine acts as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the highly electrophilic sulfur atom of the thiophene-2-sulfonyl chloride. The electrophilicity of the sulfur is significantly enhanced by the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[5]
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The Role of the Base: The reaction generates hydrochloric acid (HCl) as a byproduct. A base, typically an excess of methylamine itself or a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize this acid.[4] Failure to scavenge the HCl would lead to the protonation of the methylamine, rendering it non-nucleophilic and halting the reaction. The resulting methylammonium chloride salt often precipitates from the reaction mixture.
-
Solvent Selection: Aprotic solvents such as tetrahydrofuran (THF), ethyl acetate, or dichloromethane are typically employed to avoid any side reactions with the reactive sulfonyl chloride.
Visualizing the Synthetic Workflow
Caption: Synthetic workflow for N-methylthiophene-2-sulfonamide.
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system. Successful execution, monitored by Thin-Layer Chromatography (TLC), and confirmed by the described work-up and purification, ensures the formation of the target compound.
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve thiophene-2-sulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.5 M).[6]
-
Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the initial exotherm of the reaction.
-
Nucleophile Addition: Add a solution of methylamine (2.2 eq, typically as a 2.0 M solution in THF) dropwise to the stirred sulfonyl chloride solution over 20-30 minutes.[4] The formation of a white precipitate (methylammonium chloride) is a visual indicator that the reaction is proceeding.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitoring: Monitor the reaction's completion by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent), observing the consumption of the starting sulfonyl chloride.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated methylammonium chloride.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash sequentially with 1 M HCl (to remove excess methylamine), saturated sodium bicarbonate solution (to remove any residual acid), and brine.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel if necessary.
Physicochemical and Computed Properties
The fundamental properties of a molecule are critical for predicting its behavior in various experimental and biological systems. The following table summarizes key identifiers and computed properties for N-methylthiophene-2-sulfonamide.
| Property | Value | Source |
| IUPAC Name | N-methylthiophene-2-sulfonamide | PubChem[7] |
| CAS Number | 53442-30-1 | PubChem[7] |
| Molecular Formula | C₅H₇NO₂S₂ | PubChem[7] |
| Molecular Weight | 177.2 g/mol | PubChem[7] |
| Monoisotopic Mass | 176.99182081 Da | PubChem[7] |
| SMILES | CNS(=O)(=O)C1=CC=CS1 | PubChem[7] |
| Topological Polar Surface Area | 82.8 Ų | PubChem[7] |
| XLogP3 (Predicted) | 0.1 | PubChem[7] |
Spectroscopic Analysis: A Structural Blueprint
Spectroscopic data provides a detailed fingerprint of a molecule's structure. While experimental spectra for this specific compound are not widely published, a robust and accurate prediction of its spectral characteristics can be derived from established principles and data from analogous structures.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of thiophenesulfonyl derivatives is expected to show a prominent molecular ion peak (M⁺).[8] The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
Predicted Fragmentation Pathway:
-
Molecular Ion (M⁺): m/z = 177
-
Loss of Methyl Radical (•CH₃): [M - 15]⁺, m/z = 162
-
Loss of SO₂: [M - 64]⁺, m/z = 113. This is a common rearrangement for arylsulfonamides.[8]
-
Thiophene-2-sulfonyl Cation: [C₄H₃S-SO₂]⁺, m/z = 147
-
Thiophenyl Cation: [C₄H₃S]⁺, m/z = 83 (from cleavage of the C-S bond)
| Predicted Fragment | m/z (Mass/Charge) | Causality |
| [C₅H₇NO₂S₂]⁺ | 177 | Molecular Ion |
| [C₄H₄NO₂S₂]⁺ | 162 | Loss of a methyl radical from the nitrogen atom. |
| [C₄H₃S-SO₂]⁺ | 147 | Cleavage of the S-N bond. |
| [C₅H₇N]⁺ | 113 | Skeletal rearrangement involving the loss of SO₂. |
| [C₄H₃S]⁺ | 83 | Cleavage of the C-S bond between the ring and sulfonamide. |
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by absorptions from the sulfonamide group and the thiophene ring. The positions of these bands are well-characterized for sulfonamides.[9][10]
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| N-H | 3390 - 3320 | Stretching (Secondary Amide) |
| Aromatic C-H | ~3100 | Stretching (Thiophene Ring) |
| Aliphatic C-H | ~2950 | Stretching (Methyl Group) |
| S=O | 1345 - 1315 | Asymmetric Stretching |
| S=O | 1185 - 1145 | Symmetric Stretching |
| S-N | 925 - 905 | Stretching |
| C=C | 1500 - 1400 | Stretching (Thiophene Ring) |
The two strong absorption bands for the S=O stretches are highly characteristic and a key diagnostic tool for confirming the presence of the sulfonamide group.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed structural information, revealing the connectivity and chemical environment of each proton and carbon atom.
¹H NMR (Predicted, in CDCl₃, 400 MHz): The thiophene ring protons will appear as a complex multiplet, and the methyl group will be a doublet due to coupling with the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H5 | ~7.6 | dd | J ≈ 5.0, 1.2 | Most deshielded aromatic proton, adjacent to sulfur and ortho to the electron-withdrawing sulfonamide group. |
| H3 | ~7.2 | dd | J ≈ 3.6, 1.2 | Aromatic proton ortho to the ring sulfur. |
| H4 | ~7.0 | dd | J ≈ 5.0, 3.6 | Aromatic proton shielded relative to H5. |
| N-H | ~5.0 | q (broad) | J ≈ 5.0 | Exchangeable proton, broad signal, coupled to the methyl protons. |
| N-CH₃ | ~2.8 | d | J ≈ 5.0 | Methyl protons coupled to the adjacent N-H proton. |
¹³C NMR (Predicted, in CDCl₃, 100 MHz): The carbon atoms of the thiophene ring will have distinct chemical shifts based on their proximity to the sulfur atom and the electron-withdrawing sulfonamide group.
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C2 | ~140 | Quaternary carbon attached to the highly deshielding sulfonamide group. |
| C5 | ~132 | Deshielded by proximity to sulfur and the C2 substituent. |
| C3 | ~128 | Aromatic carbon adjacent to the ring sulfur. |
| C4 | ~127 | Aromatic carbon shielded relative to C3 and C5. |
| N-CH₃ | ~29 | Standard chemical shift for an N-methyl group in a sulfonamide. |
Core Reactivity and Chemical Behavior
The reactivity of N-methylthiophene-2-sulfonamide is governed by three main features: the acidic N-H proton, the aromatic thiophene ring, and the stability of the sulfonamide linkage.
Acidity of the N-H Proton
The proton on the sulfonamide nitrogen is weakly acidic (pKa ≈ 10-11) due to the strong electron-withdrawing capacity of the adjacent sulfonyl group. It can be deprotonated by a strong base (e.g., NaH, LiH) to form an anion. This anion is a potent nucleophile and can be used for further functionalization, such as alkylation, to create tertiary sulfonamides.[11]
Reactivity of the Thiophene Ring
The thiophene ring can undergo electrophilic aromatic substitution. The sulfonamide group is a deactivating, meta-directing group in benzene systems. However, in the five-membered thiophene ring, the directing effects are different. The inherent reactivity of the thiophene ring (more electron-rich than benzene) combined with the directing influence of the sulfur heteroatom and the C2-sulfonyl group makes the C5 position the most likely site for electrophilic attack (e.g., bromination, nitration).
Caption: Regioselectivity in electrophilic substitution.
Safety and Handling
According to the Globally Harmonized System (GHS) classifications, N-methylthiophene-2-sulfonamide presents several hazards.[7]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Recommendations: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood.
Conclusion
N-methylthiophene-2-sulfonamide is a valuable chemical building block whose properties are defined by the interplay between the aromatic thiophene ring and the functional sulfonamide group. Its synthesis is straightforward, relying on well-established chemistry. The predictable spectroscopic signature allows for unambiguous structural confirmation, and its reactivity at the sulfonamide nitrogen and the thiophene C5-position provides clear pathways for further molecular elaboration. This guide provides the foundational chemical knowledge required for researchers to leverage the full potential of this versatile scaffold in their synthetic and drug discovery programs.
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